Tbuxphos PD G3

Buchwald-Hartwig amination precatalyst design organometallic chemistry

Bench-stable Buchwald G3 precatalyst that eliminates Pd black formation during scale-up aminations. Delivers 96-99% yields for aryl halide/triflate amination under mild conditions, with validated α-arylation of acetate esters at room temperature. Single-component system requires no exogenous reducing agents. • 96-99% yield in bio-based rapeseed oil solvent amination screens • Air, moisture & thermally stable; extended solution lifetime • Validated for cyanation of 4-chloro-7-azaindole to kinase program intermediates

Molecular Formula C42H59NO3PPdS-
Molecular Weight 795.4 g/mol
CAS No. 1447963-75-8
Cat. No. B1381005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbuxphos PD G3
CAS1447963-75-8
Molecular FormulaC42H59NO3PPdS-
Molecular Weight795.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyIKNBBVYTGIKLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tBuXPhos Pd G3 – Third-Generation Precatalyst


tBuXPhos Pd G3 (CAS 1447963-75-8) is a third-generation (G3) Buchwald palladacycle precatalyst, specifically the methanesulfonate salt of a 2-aminobiphenyl-ligated palladium complex bearing the electron-rich, sterically bulky tBuXPhos biarylphosphine ligand [1]. It belongs to the Pd(ABP)(Phos)(OMs) family and activates cleanly via deprotonation/β-hydride elimination to deliver the catalytically active LPd(0) species without exogenous reducing agents [2]. The compound exhibits air, moisture, and thermal stability, high solubility across common organic solvents, and extended solution lifetime relative to first- and second-generation Buchwald precatalysts .

Ligand-Specific Reactivity of tBuXPhos Pd G3


Buchwald G3 precatalysts share a common 2-aminobiphenylpalladium methanesulfonate core [1], but the phosphine ligand determines substrate compatibility, reaction rate, and selectivity. The tBuXPhos ligand (2-di‑tert‑butylphosphino‑2′,4′,6′-triisopropylbiphenyl) is distinguished by its extreme steric bulk (cone angle) and strong electron-donating character from the di‑tert‑butylphosphino group, which accelerates oxidative addition into less-reactive aryl chlorides and promotes reductive elimination [2]. Switching to BrettPhos Pd G3 or XPhos Pd G3 changes the steric and electronic profile in ways that can dramatically affect yield, as demonstrated in lipid-solvent amination screens where tBuXPhos Pd G3/tBuXPhos and BrettPhos Pd G3/BrettPhos outperformed other combinations [3]. The following sections provide the quantitative evidence.

tBuXPhos Pd G3 Differentiation Evidence


G3 Mesylate Core: Bulky Ligand Accommodation and Stability

The G3 methanesulfonate counterion was introduced to replace chloride in the second-generation (G2) 2-aminobiphenyl palladacycle scaffold [1]. This change enables the G3 precatalyst platform to accommodate extremely bulky di‑tert‑butylphosphino biaryl ligands (including tBuXPhos, tBuBrettPhos, RockPhos, and AdBrettPhos) that could not be cleanly incorporated into G1 or G2 precatalysts [2]. The improved solution stability is directly attributed to the non-coordinating, electron-withdrawing mesylate anion, which stabilizes the palladacycle resting state while permitting rapid activation to LPd(0) [1]. In solvent-dependent isomerization studies, G3 precatalysts demonstrated solution lifetimes measured in days rather than hours when compared with earlier generations [3].

Buchwald-Hartwig amination precatalyst design organometallic chemistry

High-Performance Amination in Lipid Solvents

In a systematic 2021 study by Gevorgyan et al. investigating Buchwald-Hartwig amination in rapeseed oil (a green lipid solvent), multiple G3 precatalyst/ligand combinations were screened for coupling of unactivated aryl halides and sulfonates with various nucleophiles [1]. Among all systems tested, only BrettPhos Pd G3/BrettPhos and tBuXPhos Pd G3/tBuXPhos were identified as the most effective catalytic systems, producing the highest yields across the substrate panel [1]. The tBuXPhos Pd G3/tBuXPhos system (2 mol% precatalyst, 2 mol% additional ligand, K₂CO₃, 110 °C, 24 h) delivered excellent yields for electron-rich aryl bromides (96–99%), electron-deficient aryl bromides and chlorides (97–99%), and aryl triflates (96–99%) [1]. Yields for secondary anilines (55–62%), primary amines (50%), phenols (56%), and certain heterocycles (indole/pyrrole: 65–91%) were also reported [1].

Buchwald-Hartwig amination green chemistry lipid solvent sustainable synthesis

C–O Coupling: Pd Black Prevention vs. Impurity Formation

During Pfizer's pilot-plant development of API PF‑07059013, the initial Buchwald-Hartwig C–O coupling employed Pd₂(dba)₃/tBuXPhos formed in situ, which resulted in severe precipitation of Pd black attributed to inefficient complexation of the bulky tBuXPhos ligand to the Pd(0) precursor . Replacing the in‑situ system with tBuXPhos Pd G3 eliminated Pd black formation and gave a faster reaction, but led to impurity growth from unwanted side coupling reactions . The ultimate solution—switching to tBuBrettPhos Pd G6 bromide—achieved full conversion at 0.1 mol% catalyst loading with no Pd black precipitation .

process chemistry pilot plant C–O coupling precatalyst selection palladium black

Exact Ligand-to-Palladium Stoichiometry Control

A key documented advantage of G3 Buchwald precatalysts over traditional in‑situ catalyst generation (e.g., Pd(OAc)₂ or Pd₂(dba)₃ combined with free ligand) is the quantitative and reproducible generation of the active LPd(0) species with an exact 1:1 ligand-to-palladium ratio . In‑situ systems require a separate catalyst-forming step that can lead to incomplete complexation, formation of palladium black, variable ligand:Pd ratios, and batch-to-batch irreproducibility [1]. The G3 precatalyst architecture ensures that each mole of precatalyst delivers exactly one mole of LPd(0) upon activation, eliminating the need for excess ligand and reducing both cost and side reactions from unbound ligand .

catalyst activation precatalyst design ligand:palladium ratio reproducibility

Room-Temperature α-Arylation and Mild Cyanation

Beyond its primary application in Buchwald-Hartwig amination, tBuXPhos Pd G3 has been specifically cited for two reaction classes that leverage the unique steric and electronic properties of the tBuXPhos ligand [1]. The precatalyst enables the α‑arylation of acetate esters at room temperature—a transformation that typically requires higher temperatures with less bulky ligand systems . It also catalyzes the cyanation of 4‑chloro‑7‑azaindole to 4‑cyano‑7‑azaindole under mild conditions, a reaction of direct relevance to pharmaceutical intermediate synthesis . These applications are explicitly attributed to the ability of the tBuXPhos ligand to stabilize low-coordinate Pd intermediates and facilitate challenging oxidative addition/reductive elimination sequences [1].

α-arylation cyanation C–C coupling heteroaryl halides mild conditions

Benchtop Stability: Air, Moisture, and Thermal Robustness

tBuXPhos Pd G3 is explicitly characterized as air-, moisture-, and thermally-stable, with a melting point of 130–140 °C and recommended long-term storage at 2–8 °C . This contrasts sharply with Pd(0) sources such as Pd₂(dba)₃ and Pd(PtBu₃)₂, which are air- and moisture-sensitive and typically require glovebox handling [1]. The stability derives from the Pd(II) oxidation state in the methanesulfonate-bridged palladacycle, which is kinetically inert toward oxidation until base-promoted activation . The compound also exhibits 'remarkably long life in solutions' according to the Merck Millipore technical document, a property not shared by G1/G2 precatalysts or in‑situ Pd(0) systems .

catalyst stability benchtop handling operational simplicity air-stable precatalyst

Optimal Application Scenarios for tBuXPhos Pd G3


Amination in Lipid/Green Solvent Media

Based on direct head-to-head screening data, tBuXPhos Pd G3 is one of only two G3 precatalyst systems (alongside BrettPhos Pd G3) shown to deliver 96–99% yields for amination of both electron-rich and electron-deficient aryl halides and triflates in rapeseed oil solvent . Research groups pursuing sustainable or bio-based solvent protocols should prioritize tBuXPhos Pd G3 when the substrate scope includes activated aryl chlorides or electron-rich aryl bromides. The standard conditions (2 mol% precatalyst, 2 mol% tBuXPhos ligand, K₂CO₃, 110 °C, 24 h) provide a validated starting point .

Pd Black-Free Process Chemistry

In pilot-plant and process-scale settings where in‑situ Pd₂(dba)₃/tBuXPhos systems produce problematic Pd black, tBuXPhos Pd G3 provides a benchtop-stable, single-component alternative that eliminates Pd black formation . However, the Pfizer case study demonstrates that for C–O coupling specifically, impurity profiles should be carefully monitored, as tBuXPhos Pd G3 introduced side-reaction impurities at scale . For C–N and C–C couplings, this impurity concern has not been reported, making tBuXPhos Pd G3 a strong candidate for scale-up when Pd black precipitation is the primary failure mode.

Room-Temperature α-Arylation for Library Synthesis

tBuXPhos Pd G3 is specifically documented for α-arylation of acetate esters at room temperature, a transformation that enables late-stage functionalization of ester-containing intermediates without thermal degradation of sensitive substrates . Medicinal chemistry groups synthesizing α-aryl ester libraries should consider tBuXPhos Pd G3 as a first-line precatalyst for this transformation class, particularly when other G3 precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) require elevated temperatures that may be incompatible with complex substrate architectures .

Mild Cyanation to 4-Cyano-7-Azaindole

tBuXPhos Pd G3 has been validated for the cyanation of 4-chloro-7-azaindole to 4-cyano-7-azaindole, a key intermediate in several kinase inhibitor programs . Procurement by medicinal chemistry and process groups pursuing azaindole-based scaffolds is supported by this demonstrated reactivity. The mild conditions reported for this transformation suggest compatibility with functional-group-rich substrates typical of late-stage pharmaceutical intermediates .

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